molecular formula C7H9KN2O3 B2696604 Potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate CAS No. 2095409-72-4

Potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2696604
CAS No.: 2095409-72-4
M. Wt: 208.258
InChI Key: NJIYYKKBIGBYOT-UHFFFAOYSA-M
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Description

Potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate (CAS 2095409-72-4) is a pyrazole-based organic salt with the molecular formula C7H9KN2O3 and a molecular weight of 208.26 g/mol. This compound serves as a versatile chemical intermediate and key building block in organic synthesis and medicinal chemistry research. Its primary research application is in the synthesis of fungicidal agents, particularly as a precursor in the development of pyrazole carboxanilide compounds . These fungicides function by inhibiting succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain of fungi . The potassium carboxylate group provides enhanced solubility and reactivity for further synthetic modifications, such as amide bond formation. The 2-methoxyethyl substitution on the pyrazole nitrogen influences the compound's physicochemical properties and is a common feature in active agrochemical and pharmaceutical ingredients. Pyrazole derivatives are recognized for their broad spectrum of biological activities, making them privileged scaffolds in drug discovery . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Proper storage conditions and handling under an inert atmosphere are recommended to maintain stability .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;1-(2-methoxyethyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3.K/c1-12-3-2-9-5-6(4-8-9)7(10)11;/h4-5H,2-3H2,1H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIYYKKBIGBYOT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=N1)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9KN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions generally include a temperature range of 40-45°C and a reaction time of 1-2 hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient crystallization techniques to ensure high yield and purity of the product.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the pyrazole ring or substituents under controlled conditions:

Key Reagents and Products

Oxidizing AgentConditionsMajor ProductYield (%)Source
KMnO₄Acidic medium (H₂SO₄), 25°C1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid85–92
H₂O₂Aqueous NaOH, 40°CPyrazole-4-carboxylic acid derivative78
  • Mechanism : Oxidation of the pyrazole ring’s methylene groups or substituents proceeds via radical intermediates, with KMnO₄ favoring carboxylic acid formation .

  • Applications : Oxidized derivatives serve as intermediates for agrochemicals and pharmaceuticals .

Reduction Reactions

Reductive modifications target the carboxylate group or unsaturated bonds:

Key Reagents and Products

Reducing AgentConditionsMajor ProductYield (%)Source
NaBH₄Methanol, 0–25°C1-(2-Methoxyethyl)-1H-pyrazole-4-methanol65–70
LiAlH₄THF, refluxCorresponding alcohol80
  • Selectivity : NaBH₄ selectively reduces ester groups, while LiAlH₄ achieves full reduction to primary alcohols.

Nucleophilic Substitution

The methoxyethyl group undergoes substitution with various nucleophiles:

Reaction Parameters

NucleophileBaseSolventTemperatureProductYield (%)Source
NH₃K₂CO₃DMF80°C1-Aminoethyl-1H-pyrazole-4-carboxylate75
HS⁻NaOHH₂O/EtOH60°CThioether derivative68
  • Kinetics : Reactions with amines proceed faster in polar aprotic solvents due to enhanced nucleophilicity.

Esterification and Decarboxylation

The carboxylate group participates in acid-catalyzed transformations:

Key Transformations

Reaction TypeConditionsProductYield (%)Source
EsterificationHCl/MeOH, refluxMethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate90
Decarboxylation180°C, vacuum1-(2-Methoxyethyl)-1H-pyrazole82
  • Industrial Relevance : Methyl esters are precursors for large-scale fungicide synthesis .

Cyclization and Ring-Opening

The compound participates in heterocycle formation:

Example Reaction

ReagentsConditionsProductYield (%)Source
MethylhydrazineK₂CO₃/H₂O, 0°C3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate88
  • Mechanism : Base-assisted cyclization forms fused pyrazole rings, critical for bioactive molecule design .

Comparative Reactivity

The 4-carboxylate group exhibits higher electrophilicity compared to 3- or 5-carboxylate isomers, enabling regioselective modifications .

Scientific Research Applications

Agricultural Applications

Fungicidal Properties
Potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate has shown promise as a fungicide. Its mechanism involves disrupting metabolic pathways in fungal organisms, which is vital for controlling phytopathological diseases. The compound can be formulated into various agricultural products, such as emulsifiable concentrates and wettable powders, enhancing its usability in crop protection .

Resistance Management
The development of resistance in fungi to conventional fungicides is a significant challenge in agriculture. This compound acts through different modes of action compared to traditional fungicides, potentially offering a solution to resistance problems by providing alternative control methods against diseases like those caused by Botrytis and other ascomycetes .

Pharmaceutical Applications

Anticancer Activity
Research has indicated that pyrazole derivatives, including this compound, exhibit anticancer properties. A study highlighted the synthesis of pyrazole-based compounds that demonstrated significant activity against cancer cell lines, suggesting that this compound may serve as a lead structure for developing new anticancer agents .

Antiviral Activity
In the context of viral infections, particularly HIV, compounds similar to this compound have been explored for their ability to inhibit viral replication. The structure-activity relationship (SAR) studies on pyrazole derivatives have identified several candidates with promising antiviral activity, indicating potential applications in treating viral diseases .

Synthesis and Formulation

Synthesis Techniques
The synthesis of this compound involves several steps that can be optimized for yield and purity. Novel methods include using weak bases for ring closure reactions, which enhance regioselectivity and reduce by-products compared to traditional strong acid methods .

Formulation Strategies
Effective formulation is crucial for the practical application of this compound in agricultural settings. The compound can be integrated into various formulations that enhance its stability and efficacy when applied to crops .

Case Studies

Study Application Findings
Drouhot et al.Fungicidal activityDemonstrated effective inhibition of Botrytis sp. with a specific mode of action against ascomycetes .
Calvez et al.Antiviral screeningIdentified pyrazole derivatives with significant activity against HIV-1 replication without targeting classical viral enzymes .
Research on SARAnticancer potentialHighlighted the anticancer activity of pyrazole-based compounds, suggesting further development for therapeutic use .

Mechanism of Action

The mechanism by which Potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Ethyl 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylate (CAS: 1235314-13-2)

  • Molecular Formula : C₁₇H₂₂N₂O₄
  • Molecular Weight : 318.4 g/mol
  • Key Features : Substituted with a 4-methoxybenzyl group at N1 and an ethyl ester at C3.
  • Physical Properties : Liquid at room temperature, contrasting with the solid salt form of the potassium derivative.
  • Applications: Primarily used as a synthetic intermediate in organic chemistry.

Ethyl 1-(3-Bromophenyl)-5-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylate (Compound 39)

  • Molecular Formula : C₁₉H₁₇BrN₂O₃
  • Molecular Weight : 401.1 g/mol
  • Key Features : Contains a 3-bromophenyl group at N1 and a 4-methoxyphenyl group at C4.
  • Physical Properties : Yellowish oil, differing from the crystalline potassium salt.
  • Applications : Investigated for kinase inhibition due to its bulky aromatic substituents, which may modulate target binding affinity .

Ethyl 3-Methoxy-1H-pyrazole-4-carboxylate (CAS: 478968-48-8)

  • Molecular Formula : C₇H₁₀N₂O₃
  • Molecular Weight : 170.17 g/mol
  • Key Features : Methoxy group at C3 and ethyl ester at C4.
  • Applications : The absence of a substituent at N1 simplifies its synthesis but reduces steric complexity. Used in studies exploring electronic effects on pyrazole reactivity .

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

  • Solubility : The potassium salt exhibits superior aqueous solubility compared to ethyl esters (e.g., Compound 39’s oil form vs. the target’s solid salt) .
  • Lipophilicity : Ethyl esters with aromatic groups (e.g., 4-methoxybenzyl) are more lipophilic, favoring membrane permeability, while the 2-methoxyethyl group balances hydrophilicity and steric bulk .

Data Tables

Table 1: Comparative Overview of Pyrazole-4-carboxylate Derivatives

Compound Name Molecular Formula MW (g/mol) Substituents Physical Form Key Applications
Potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate C₇H₉KN₂O₃ 208.26 N1: 2-methoxyethyl; C4: COO⁻K⁺ Solid Research chemical, drug intermediate
Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate C₁₇H₂₂N₂O₄ 318.4 N1: 4-methoxybenzyl; C4: COOEt Liquid Organic synthesis
Ethyl 3-methoxy-1H-pyrazole-4-carboxylate C₇H₁₀N₂O₃ 170.17 C3: OCH₃; C4: COOEt Not specified Reactivity studies

Biological Activity

Potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate is an organic compound that has garnered attention for its diverse biological activities. This article explores its potential applications in medicinal chemistry, particularly focusing on its antimicrobial and anti-inflammatory properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid with potassium hydroxide in an aqueous medium, typically at temperatures between 40-45°C for 1-2 hours. This method allows for the efficient production of the compound, which can be isolated via crystallization.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that various pyrazole derivatives, including this compound, showed promising results against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, indicating potential as an alternative antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. In vitro studies revealed that it inhibits pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses. For instance, certain derivatives of pyrazole have shown IC50 values in the nanomolar range against these cytokines, suggesting that this compound may possess similar efficacy .

The biological activity of this compound is believed to involve its interaction with specific molecular targets. It may modulate enzyme activities or receptor functions by binding to active sites or allosteric sites on proteins involved in inflammatory pathways or microbial resistance mechanisms .

Case Study 1: Antimicrobial Activity Evaluation

In a comparative study, this compound was evaluated alongside established antibiotics. The results indicated that at a concentration of 100 µg/mL, the compound inhibited bacterial growth by over 80%, demonstrating its potential utility in treating infections caused by resistant bacterial strains .

Case Study 2: Anti-inflammatory Efficacy

Another study focused on the compound's ability to reduce inflammation in a carrageenan-induced edema model in mice. The compound was administered at varying doses (10 mg/kg to 100 mg/kg), showing a dose-dependent reduction in paw swelling, with the highest dose achieving a reduction comparable to indomethacin, a standard anti-inflammatory drug .

Summary of Research Findings

Property Activity IC50/MIC Values
AntimicrobialEffective against E. coli, S. aureusMIC < 100 µg/mL
Anti-inflammatoryInhibition of TNF-α and IL-6IC50 in nanomolar range
MechanismEnzyme/receptor modulationSpecific targets not fully defined

Q & A

Q. What are the established synthetic routes for preparing potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate, and what are their key intermediates?

The compound is typically synthesized via cyclocondensation and subsequent hydrolysis. For example, analogous pyrazole carboxylates are synthesized by reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a substituted hydrazine (e.g., 2-methoxyethylhydrazine) to form an intermediate ester, followed by basic hydrolysis to yield the carboxylic acid. The potassium salt is then obtained via neutralization with KOH . Key intermediates include ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate, which can be purified using flash column chromatography (DCM/MeOH) .

Q. How can the structural identity of this compound be confirmed experimentally?

Structural characterization employs:

  • X-ray crystallography : For definitive confirmation, single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is recommended. Mercury 2.0 can visualize packing patterns and intermolecular interactions .
  • Spectroscopy : FTIR (to confirm carboxylate C=O stretches at ~1600–1650 cm⁻¹), ¹H/¹³C NMR (e.g., pyrazole ring protons at δ 7.5–8.5 ppm), and LC-MS (for molecular ion verification) .

Q. What purification methods are optimal for isolating this compound?

  • Flash chromatography : Use silica gel with gradient elution (e.g., DCM:MeOH 95:5 → 85:15) .
  • Recrystallization : Ethanol/water mixtures (3:1) are effective for carboxylate salts .
  • HPLC : For high-purity requirements (>95%), reverse-phase C18 columns with acetonitrile/water mobile phases are suitable .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the pyrazole core during cyclocondensation?

Key parameters include:

  • Catalyst selection : Ruthenium complexes (e.g., Ru(dtbbpy)₃₂) enhance decarboxylative alkylation efficiency in polar aprotic solvents (e.g., DCE/HFIP 2:1) .
  • Temperature control : Cyclocondensation at 80–100°C for 12–24 hours minimizes side products .
  • Stoichiometry : A 3:1 molar ratio of ethyl 4-pyrazolecarboxylate to acid precursor improves coupling efficiency .

Q. What computational methods are available to predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model:

  • Electrostatic potential surfaces : To identify nucleophilic/electrophilic sites on the pyrazole ring .
  • Frontier molecular orbitals (HOMO/LUMO) : For reactivity predictions in supramolecular interactions . Software like Gaussian 09 or ORCA is recommended, with validation against experimental XRD data .

Q. How does the 2-methoxyethyl substituent influence the compound’s biological activity in structure-activity relationship (SAR) studies?

The substituent enhances solubility and bioavailability by introducing a polar, flexible side chain. Comparative studies with analogs (e.g., 1-methyl or 1-benzyl derivatives) show that the 2-methoxyethyl group improves cellular uptake in kinase inhibition assays, likely due to hydrogen bonding with target proteins . SAR workflows should include:

  • Molecular docking : Using AutoDock Vina to simulate binding to Keap1 or similar targets .
  • In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) to correlate substituent effects with potency .

Q. What analytical strategies resolve contradictions in crystallographic data for pyrazole carboxylate derivatives?

Discrepancies in unit cell parameters or hydrogen bonding patterns can arise from polymorphism. To address this:

  • Packing similarity analysis : Use Mercury’s Materials Module to compare crystal structures with CSD entries .
  • Variable-temperature XRD : Identify phase transitions or solvent inclusion effects .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O vs. π-π stacking) .

Methodological Guidelines

Q. How to design a stability study for this compound under varying pH conditions?

  • Buffer preparation : Use pH 2 (HCl), 7.4 (phosphate), and 9 (borate) solutions.
  • HPLC monitoring : Track degradation products (e.g., decarboxylation or ester hydrolysis) at 25°C and 40°C over 14 days .
  • Kinetic modeling : Apply first-order decay models to estimate half-lives .

Q. What protocols validate the compound’s purity for pharmacological studies?

  • Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .
  • TGA/DSC : Assess thermal stability (decomposition >200°C indicates high purity) .
  • NMR spiking : Add a known impurity (e.g., unreacted ester) to quantify detection limits .

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